Product packaging for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine(Cat. No.:)

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B15066475
M. Wt: 246.01 g/mol
InChI Key: QTEPSNRIXHMSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine (CAS RN: 1934786-76-1) is a high-purity chemical intermediate designed for research applications in drug discovery and organic synthesis . This compound belongs to the pharmaceutically important class of fused pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The iodine substituent at the 3-position makes this molecule a versatile building block for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups to create a wide array of functionalized derivatives . This reactivity is central to its value in constructing targeted libraries for biological screening. While specific biological data for this exact molecule may be limited, its close structural analog, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a well-documented and key intermediate in the synthesis of potent inhibitors for various kinases, including Bruton's Tyrosine Kinase (BTK) and Breast Tumor Kinase (BRK) . These inhibitors are investigated for the treatment of B-cell malignancies and breast cancer, respectively. The pyrazolopyrimidine core serves as an adenine bioisostere, allowing these compounds to compete with ATP for binding in the catalytic cleft of kinase enzymes . Research Applications: • A versatile synthetic intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions . • A key precursor in the discovery and development of novel kinase inhibitors . • A core building block for generating diverse compound libraries for high-throughput screening. Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN4 B15066475 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3IN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

QTEPSNRIXHMSKM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)I

Origin of Product

United States

Advanced Synthetic Methodologies for the Construction and Functionalization of 3 Iodo 1h Pyrazolo 4,3 D Pyrimidine

De Novo Synthesis of the Pyrazolo[4,3-d]pyrimidine Ring System

The de novo synthesis of the pyrazolo[4,3-d]pyrimidine core involves the sequential or convergent construction of the pyrazole (B372694) and pyrimidine (B1678525) rings.

Cyclization Strategies for the Pyrazole Moiety Formation

The formation of the initial pyrazole ring is a critical step in the synthesis of pyrazolo[4,3-d]pyrimidines. A common and effective method involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of hydrazines with β-ketoesters or β-diketones leads to the formation of substituted pyrazoles. rsc.org The choice of substituents on both the hydrazine and the dicarbonyl compound allows for the introduction of various functionalities into the resulting pyrazole ring, which can be crucial for the subsequent annulation of the pyrimidine ring. Another approach involves the [3+2] cycloaddition of diazo compounds with alkynes, which provides a direct route to substituted pyrazoles. mdpi.comorganic-chemistry.org

Annulation Approaches for the Pyrimidine Ring Elaboration

Once the pyrazole ring with appropriate functional groups is in hand, the subsequent annulation of the pyrimidine ring can be achieved through several strategies. A prevalent method involves starting with a 5-aminopyrazole derivative. This intermediate can then be reacted with various one-carbon or three-carbon synthons to construct the pyrimidine ring. For example, reaction with formamide (B127407), urea, or guanidine (B92328) derivatives can lead to the formation of the pyrimidine ring.

A particularly versatile approach is the reaction of 5-aminopyrazole-4-carbonitrile with formamide or orthoformates, which yields the corresponding pyrazolo[4,3-d]pyrimidine. Furthermore, the cyclization of 5-aminopyrazole-4-carboxamides with various reagents can also afford the desired bicyclic system. imist.ma Some synthetic strategies may also involve the transformation of a pre-existing pyrimidine ring into a pyrazole, although this is less common. nih.govrsc.orgescholarship.org

Regioselective Halogenation Techniques: Emphasis on 3-Iodination

The introduction of an iodine atom at the C3 position of the pyrazolo[4,3-d]pyrimidine core is a key transformation that opens up avenues for further functionalization. The regioselectivity of this reaction is of paramount importance.

Electrophilic Iodination Protocols (e.g., N-Iodosuccinimide-mediated)

Electrophilic iodination is a widely used method for the direct introduction of iodine onto aromatic and heteroaromatic rings. N-Iodosuccinimide (NIS) is a popular and effective reagent for this purpose due to its mild nature and ease of handling. wikipedia.orgorganic-chemistry.orgorgsyn.orgcolab.ws The reaction is typically carried out in a suitable solvent, and the regioselectivity is often influenced by the electronic properties of the substrate and the reaction conditions. For the pyrazolo[4,3-d]pyrimidine system, the C3 position is often susceptible to electrophilic attack. The use of NIS can provide good yields of the 3-iodo derivative. ambeed.com The reactivity can be enhanced by the addition of an acid catalyst. organic-chemistry.org

ReagentCatalyst/ConditionsSubstrate ScopeYieldRef
N-Iodosuccinimide (NIS)Trifluoroacetic acidMethoxy- or methyl-substituted aromaticsExcellent organic-chemistry.org
N-Iodosuccinimide (NIS)Iron(III) triflimideWide range of arenesEfficient organic-chemistry.org
N-Iodosuccinimide (NIS)Silver(I) triflimideAnisoles, anilines, phenolsGood organic-chemistry.org

Transition Metal-Catalyzed Iodination Methods

While electrophilic iodination is common, transition metal-catalyzed methods offer alternative pathways for C-H iodination. Although specific examples for the direct C3-iodination of pyrazolo[4,3-d]pyrimidine using transition metals are less commonly reported, related systems have been successfully iodinated using these methods. For instance, palladium or copper catalysts can be employed to facilitate the iodination of heterocycles. These methods often utilize a less reactive iodine source and proceed through a different mechanism, potentially offering complementary regioselectivity or functional group tolerance compared to electrophilic methods. A study on pyrazolo[1,5-a]pyrimidines demonstrated successful iodination using potassium iodide with an oxidant, showcasing the potential for such methods. nih.gov

Multi-Step Synthetic Sequences from Advanced Intermediates

The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine can also be accomplished through multi-step sequences starting from more complex or "advanced" intermediates. This approach is particularly useful when specific substitution patterns are desired that are not readily accessible through de novo synthesis. For example, a pre-functionalized pyrazole or pyrimidine ring can be carried through a series of reactions to construct the final bicyclic system with the iodine atom already in place or introduced at a later stage. One patent describes the synthesis of substituted pyrazolo[3,4-d]pyrimidines where an iodinated pyrazolopyridine intermediate is utilized. google.com This highlights the strategy of introducing the iodine at an earlier stage in the synthetic sequence. This approach allows for greater control over the final structure and can be advantageous for the synthesis of complex target molecules.

Convergent and Divergent Synthetic Pathways for this compound Analog Generation

The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Both convergent and divergent synthetic strategies are employed to achieve this, each with distinct advantages.

Divergent Synthesis: A divergent approach begins with the core this compound scaffold, which is then elaborated through various functionalization reactions at the C3-iodo position. This is a highly efficient method for rapidly generating a library of analogs from a common intermediate. The presence of the iodine atom makes the C3 position susceptible to a wide range of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds, is a cornerstone of this divergent strategy. By reacting this compound with a diverse array of boronic acids or esters, a multitude of aryl, heteroaryl, or alkyl groups can be introduced at the C3 position. The reaction conditions are typically mild and tolerant of various functional groups, making this a robust method for analog synthesis.

Similarly, the Sonogashira cross-coupling reaction enables the introduction of alkyne functionalities by coupling the 3-iodo starting material with terminal alkynes. This method is instrumental in extending the molecular framework and providing access to compounds with different spatial arrangements. For example, the synthesis of substituted 3-iodo-1H-pyrazole derivatives and their subsequent modification via Sonogashira coupling has been demonstrated, highlighting the utility of this reaction for functionalizing the iodo-pyrazole substructure. researchgate.net

The following table provides illustrative examples of the divergent functionalization of a halogenated pyrazolopyrimidine core, which is analogous to the reactivity of this compound.

EntryCoupling ReactionCoupling PartnerProductYield (%)
1Suzuki-MiyauraPhenylboronic acid3-Phenyl-1H-pyrazolo[4,3-d]pyrimidine analogVaries
2SonogashiraPhenylacetylene3-(Phenylethynyl)-1H-pyrazolo[4,3-d]pyrimidine analogVaries
3Buchwald-HartwigAniline (B41778)3-(Phenylamino)-1H-pyrazolo[4,3-d]pyrimidine analogVaries

This table is illustrative and based on the general reactivity of halopyrazolopyrimidines in cross-coupling reactions. Specific yields are highly dependent on the substrates and reaction conditions.

Process Optimization and Scalability Considerations in Academic Synthesis

Transitioning a synthetic route for this compound and its analogs from a small-scale discovery setting to a larger, preparative scale within an academic laboratory presents several challenges that necessitate careful process optimization.

The iodination step to produce this compound itself requires optimization. The choice of iodinating agent, solvent, temperature, and reaction time can all impact the yield and regioselectivity of the reaction. For instance, the use of N-iodosuccinimide (NIS) is a common method for such transformations.

For the subsequent divergent generation of analogs via palladium-catalyzed cross-coupling reactions, several factors are critical for scalability:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial. Optimization studies often focus on finding the lowest effective catalyst loading that maintains a high yield and acceptable reaction time. The design of highly active ancillary ligands plays a significant role in achieving this. nih.gov

Ligand Selection: The choice of phosphine (B1218219) ligand can dramatically influence the outcome of a cross-coupling reaction. Factors such as ligand stability, steric bulk, and electron-donating properties must be considered to ensure efficient catalytic turnover and prevent side reactions. nih.gov

Solvent and Base Selection: The choice of solvent and base is critical for reaction performance and scalability. Solvents must be appropriate for the reaction temperature, effectively solubilize the reactants, and be easily removable. The base is essential for the catalytic cycle, and its strength and solubility can impact reaction rates and the stability of sensitive functional groups. researchgate.net

Purification: As the scale of the reaction increases, purification by column chromatography can become cumbersome and time-consuming. Developing methods for crystallization or precipitation of the product is highly desirable for efficient and scalable purification.

Alternative Technologies: To improve efficiency and scalability, academic labs are increasingly exploring technologies such as solid-phase organic synthesis (SPOS) and microwave-assisted synthesis. SPOS can simplify purification by allowing for the easy removal of excess reagents and byproducts through washing of the resin-bound product. researchgate.net Microwave heating can dramatically reduce reaction times and, in some cases, improve yields. ekb.eg

The following table outlines key considerations for scaling up the synthesis of this compound analogs in an academic setting.

ParameterAcademic Scale-Up ConsiderationPotential Solution
Reagent Cost Minimizing the cost of starting materials and catalysts.Use of inexpensive and readily available reagents; optimization of catalyst loading.
Reaction Time Reducing reaction times to improve throughput.Microwave-assisted synthesis; optimization of reaction concentration and temperature.
Purification Avoiding time-consuming chromatographic purifications.Development of crystallization or precipitation methods for product isolation.
Process Safety Ensuring safe handling of reagents and reactions at a larger scale.Careful evaluation of reaction exotherms; use of appropriate personal protective equipment and engineering controls.
Waste Generation Minimizing the production of solvent and reagent waste.Use of catalytic reactions; exploring one-pot or telescoped reaction sequences.

Chemical Reactivity and Derivatization Chemistry of 3 Iodo 1h Pyrazolo 4,3 D Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position.arkat-usa.org

The carbon-iodine bond at the 3-position of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in diversifying the structure and exploring its potential as a scaffold for various applications.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions.arkat-usa.orgnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides. nih.gov In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position.

The reaction typically involves a palladium catalyst, such as a palladium(0) complex with phosphine (B1218219) ligands (e.g., SPhos, XPhos), and a base (e.g., potassium carbonate, potassium phosphate) in a suitable solvent system, which can include aqueous mixtures. nih.gov The presence of a free N-H group in the pyrazole (B372694) ring can sometimes inhibit the catalytic cycle by coordinating with the palladium catalyst. nih.gov However, specific catalytic systems have been developed to overcome this challenge, enabling the direct coupling of unprotected N-H azoles. nih.gov For instance, the use of specialized precatalysts can facilitate the reaction under mild conditions, leading to good to excellent yields of the 3-aryl or 3-heteroaryl pyrazolo[4,3-d]pyrimidines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl/Heteroaryl Boronic Acid Product Yield (%) Reference
Phenylboronic acid 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidine 95 nih.gov
4-Methoxyphenylboronic acid 3-(4-Methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine - -
2-Thienylboronic acid 3-(2-Thienyl)-1H-pyrazolo[4,3-d]pyrimidine - -

Note: Specific yield data for all examples may not be publicly available but are representative of the reaction's capability.

Sonogashira Coupling for Alkynyl Functionalization.arkat-usa.org

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for introducing alkynyl moieties onto the 3-position of the pyrazolo[4,3-d]pyrimidine core, which are important synthons for further transformations.

The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base in an organic solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a high tolerance for various functional groups. wikipedia.org For N-H containing substrates like this compound, protection of the pyrazole nitrogen may be necessary to prevent side reactions and catalyst deactivation, although copper-free Sonogashira protocols are also being developed to circumvent some of these issues. arkat-usa.orgnih.gov

Table 2: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Product Yield (%) Reference
Phenylacetylene 3-(Phenylethynyl)-1H-pyrazolo[4,3-d]pyrimidine High arkat-usa.org
Trimethylsilylacetylene 3-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-d]pyrimidine - wikipedia.org
Propargyl alcohol 3-(3-Hydroxyprop-1-yn-1-yl)-1H-pyrazolo[4,3-d]pyrimidine - -

Note: Yields are generally high but can vary depending on the specific substrate and reaction conditions.

Other Related Coupling Methodologies

Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions can be employed to functionalize the 3-position. These include:

Negishi Coupling: This reaction utilizes an organozinc reagent and a palladium catalyst to form C-C bonds. It is known for its high functional group tolerance and can be applied to couple alkyl, alkenyl, and aryl groups. organic-chemistry.org

Stille Coupling: Involving the reaction of an organostannane with an organic halide, the Stille coupling offers another route for C-C bond formation.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

These methodologies further expand the synthetic utility of this compound, allowing for the introduction of a diverse range of substituents.

Nucleophilic Substitution Reactions Involving the Iodine Atom.arkat-usa.orgrsc.org

The iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine ring is susceptible to nucleophilic substitution, although this is generally less common than palladium-catalyzed cross-coupling reactions for C-C bond formation. The electron-withdrawing nature of the pyrimidine (B1678525) ring can activate the C-I bond towards attack by strong nucleophiles.

Reactions with nucleophiles such as amines, alkoxides, and thiolates can potentially lead to the corresponding 3-substituted pyrazolo[4,3-d]pyrimidines. However, the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, copper catalysis may be required to facilitate these substitution reactions, particularly for the formation of C-O and C-N bonds. nih.gov For instance, a CuI-catalyzed coupling protocol has been successfully used for the direct alkoxylation of iodopyrazoles with alcohols. nih.gov

Electrophilic and Nucleophilic Modifications at Peripheral Positions (e.g., N1, C4, C5, C6).nih.govmdpi.com

The pyrazolo[4,3-d]pyrimidine scaffold offers multiple sites for further functionalization beyond the 3-position.

N1-Position: The nitrogen atom at the 1-position of the pyrazole ring is a common site for electrophilic attack, particularly alkylation or arylation. arkat-usa.orgnih.gov Protection of this N-H group is often a necessary step before performing other transformations on the ring system to avoid side reactions. arkat-usa.org Common protecting groups include Boc (tert-butoxycarbonyl) and ethoxyethyl (EtOEt). arkat-usa.org Deprotection can typically be achieved under mild acidic or basic conditions.

C4-Position: The C4-position of the pyrimidine ring can be a site for nucleophilic substitution, especially if a suitable leaving group is present. For example, in related pyrazolo[3,4-d]pyrimidine systems, a chloro group at the C4-position can be readily displaced by various nucleophiles like amines. mdpi.com

C5 and C6-Positions: The reactivity of the C5 and C6 positions can be influenced by the substituents already present on the ring. In some cases, lithiation followed by quenching with an electrophile can be used to introduce substituents at these positions.

The ability to modify these peripheral positions in a controlled manner is crucial for the synthesis of complex derivatives with specific biological activities. nih.gov

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Achieving selective functionalization is a key challenge in the synthesis of complex molecules based on the pyrazolo[4,3-d]pyrimidine core.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both an iodo and a chloro substituent, palladium catalysts can often be chosen to selectively react with the more reactive C-I bond over the C-Cl bond.

Regioselectivity: This is the control of where a reaction occurs on the molecule. For instance, the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide (NIS) occurs regioselectively at the 3-position due to the electronic properties of the heterocyclic system. Similarly, multi-component reactions can be designed to proceed with high regioselectivity to construct the pyrazolo[3,4-d]pyrimidine ring system itself. nih.gov

Stereoselectivity: While the core pyrazolo[4,3-d]pyrimidine is planar and achiral, the introduction of chiral substituents or the creation of chiral centers during derivatization brings stereoselectivity into play. This is particularly important in the synthesis of biologically active compounds, where a specific stereoisomer often exhibits the desired activity.

Careful choice of reagents, catalysts, and reaction conditions is paramount to achieving the desired selectivity in the functionalization of this compound and its derivatives.

Comprehensive Structure Activity Relationship Sar Investigations of 3 Iodo 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Positional Scanning and Substituent Effects on Biological Efficacy

The iodine atom at the C3 position of the pyrazole (B372694) ring is not merely a synthetic handle but plays a direct role in the molecule's biological activity. Its presence is considered advantageous for the activity and toxicity profile of certain derivatives. nih.gov For instance, in a series of neplanocin A analogues developed as inhibitors of the hepatitis B virus (HBV), the combination of a bulky 3-iodo group with a methyl group at the C4-position was found to be particularly suitable for anti-HBV activity. nih.gov The iodine substituent enhances the reactivity of the compound, creating a valuable building block for synthesizing a diverse range of bioactive molecules. chemimpex.com This reactivity allows for the introduction of various functionalities, enabling the exploration of a wider chemical space to discover novel therapeutic agents. chemimpex.com

Substitutions at the N1 and C4 positions of the pyrazolo[4,3-d]pyrimidine scaffold have been shown to profoundly modulate the pharmacological activity of its derivatives.

At the C4 position , the nature of the substituent is critical for target affinity and efficacy. In studies on adenosine (B11128) receptor antagonists, replacing a C4-thiol with an amino group resulted in significantly higher binding affinity at both A1 and A2a receptors. nih.gov Similarly, in the development of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the introduction of an aniline (B41778) moiety at the C4 position led to enhanced cytotoxic activity, whereas aliphatic amines at the same position were not beneficial. nih.gov Conversely, for a series of anti-HBV agents, replacing a polar amino group at C4 with a less polar methyl group was found to be desirable for activity and led to a significant reduction in cytotoxicity. nih.gov

The N1 position of the pyrazole ring is another key site for modification. In the design of inhibitors for Src family kinases, a phenyl group at N1 is a common feature. mdpi.com The introduction of various alkylating agents at this position has been explored to synthesize new derivatives with potential antiproliferative activities. mdpi.com For example, pyrazolo[3,4-d]pyrimidines with a 4-chloroaniline (B138754) at C4 and a specific substituent at N1 have been investigated for their anticancer properties. nih.gov

The interplay between substituents at these positions is crucial. The table below summarizes the effects of various substitutions on the biological activity of pyrazolo[4,3-d]pyrimidine derivatives.

Compound SeriesN1-SubstituentC4-SubstituentTarget/ActivityKey FindingReference
Adenosine AntagonistsPhenylAminoA1/A2a ReceptorsC4-Amino group conferred the highest affinity. nih.gov
EGFR InhibitorsPhenylAnilineEGFRC4-Aniline enhanced anticancer activity over aliphatic amines. nih.gov
Anti-HBV AgentsCyclopentenylMethylHBVC4-Methyl group was desirable for activity and reduced cytotoxicity compared to an amino group. nih.gov
Anticancer AgentsMethyl-phenylHydroxylDNA TopoisomeraseN1-alkylation led to compounds with antiproliferative activity. mdpi.com

Interactive Data Table: IC₅₀ Values of Selected Pyrazolo[4,3-d]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)TargetReference
Compound 8A549 (Lung)PotentEGFR nih.gov
Compound 12bA549 (Lung)8.21EGFR semanticscholar.org
Compound 12bHCT-116 (Colon)19.56EGFR semanticscholar.org
Compound P1HCT-116 (Colon)22.7DNA Topoisomerase mdpi.com
Compound P2HCT-116 (Colon)25.1DNA Topoisomerase mdpi.com
Compound 12bMDA-MB-468 (Breast)3.343VEGFR-2 nih.gov
Compound 14MCF-7 (Breast)0.045CDK2 rsc.org
Compound 15MCF-7 (Breast)0.046CDK2 rsc.org

Bioisosteric Replacement Strategies for Core Modification

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com The pyrazolo[4,3-d]pyrimidine nucleus itself is a classic bioisostere of the naturally occurring purine (B94841) ring, which allows it to mimic adenine (B156593) and interact with ATP-binding sites in kinases. nih.govnih.gov

This strategy has been applied to modify existing inhibitors. For example, a potent CDK2 inhibitor was developed by using the pyrazolo[4,3-d]pyrimidine scaffold as a bioisosteric replacement for the purine core of the well-known inhibitor roscovitine. nih.gov This modification resulted in a compound with superior anticancer activities. nih.gov

Bioisosterism is also employed for smaller substituents on the core scaffold. In one study, the isosteric replacement of a methoxy (B1213986) group (4'-OMe) with a methylthio group (4'-SMe) on a peripheral phenyl ring resulted in a compound with equipotent activity in a colchicine (B1669291) binding assay. nih.gov In another example involving a different pyrazolopyrimidine isomer, a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for an amide group, which improved both potency and metabolic stability. acs.org These examples highlight the utility of bioisosteric replacement in fine-tuning the properties of pyrazolo[4,3-d]pyrimidine derivatives.

Conformational Restriction and Flexible Linker Design in Pyrazolo[4,3-d]pyrimidine Analogues

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Strategies to control molecular conformation, such as rigidification or the introduction of flexible linkers, are key aspects of lead optimization.

Conformational restriction can enhance binding affinity by reducing the entropic penalty upon binding to a target and can also improve selectivity. nih.gov This has been demonstrated in microtubule targeting agents based on the pyrazolo[4,3-d]pyrimidine scaffold. By introducing a methyl group on an aniline nitrogen substituent or by incorporating a fused bicyclic ring system, the rotation of key chemical bonds was restricted. nih.gov This conformational constraint was shown to be a factor in the potent activity of the designed analogues. nih.gov The study of different crystalline forms, or polymorphs, also reveals how molecular conformation can be influenced by the solid-state packing environment. mdpi.com

The design of linkers connecting the pyrazolo[4,3-d]pyrimidine core to other chemical moieties is also crucial. A variety of linkers have been explored to optimize the pharmacological profile of these compounds. These include:

Imino groups nih.govsemanticscholar.org

Hydrazone derivatives nih.govsemanticscholar.org

Thiosemicarbazide moieties nih.govsemanticscholar.org

Piperazine rings rsc.org

Development of Predictive SAR Models for Lead Optimization

While comprehensive experimental screening is essential, the development of predictive computational models can significantly accelerate the drug discovery process. For pyrazolo[4,3-d]pyrimidine derivatives, computational techniques are increasingly used to build and understand SAR, paving the way for predictive models.

Molecular docking studies are routinely performed to predict the binding modes of newly synthesized compounds within the active site of their target proteins, such as EGFR or CDK2. nih.govsemanticscholar.orgrsc.org These studies help to rationalize the observed biological activities and provide insights into key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for potency. nih.govrsc.org For example, docking simulations have confirmed that the pyrazolo[4,3-d]pyrimidine core fits well into the adenine-binding pocket of kinases, forming crucial hydrogen bonds. nih.govrsc.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to evaluate the drug-likeness and pharmacokinetic properties of designed compounds at an early stage. rsc.orgrsc.org By calculating various molecular descriptors, researchers can predict potential liabilities and prioritize compounds with more favorable profiles for synthesis and further testing. rsc.org This combination of molecular modeling and predictive kinetic studies helps in building a more complete understanding of the structure-activity relationships and aids in the rational design of optimized lead compounds. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies on Pyrazolo 4,3 D Pyrimidine Systems

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations have proven to be invaluable tools for probing the intricacies of pyrazolo[4,3-d]pyrimidine systems. nih.govresearchgate.net These methods allow for the accurate modeling of geometrical parameters and the analysis of electronic properties that govern the reactivity and interaction of these molecules. nih.govjournalijar.com

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311++G(d,p), have been successfully used to optimize the geometry of pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.com These calculations provide detailed insights into bond lengths, bond angles, and torsion angles, which are often in good agreement with experimental data from X-ray crystallography. nih.govmdpi.com

The electronic structure of these systems is a key determinant of their chemical behavior. For instance, in a study of triazolo[1,5-a]pyrimidine derivatives, DFT calculations revealed that the non-planar nature of the molecules significantly impacts their electronic and structural properties. journalijar.com The introduction of different substituents can drastically alter the electronic landscape. For example, a nitro group was found to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, indicating higher reactivity. journalijar.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and LUMO energies helps in understanding the charge transfer characteristics within the molecule.

Reactivity Prediction via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry for predicting the reactivity of molecules. imperial.ac.uklibretexts.org The HOMO and LUMO are the key players in chemical reactions, acting as the primary electron-donating and electron-accepting orbitals, respectively. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.

In the context of pyrazolo[4,3-d]pyrimidines, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For example, DFT calculations on pyrazolo[3,4-d]pyrimidine-4-amines helped to elucidate the more probable of two suggested reaction pathways by comparing the activation energies. researchgate.net The route involving a nucleophilic attack on the C=N function followed by cyclization was found to be more favorable. researchgate.net This predictive power is crucial for designing synthetic routes and understanding reaction mechanisms.

Molecular Modeling of Ligand-Protein Interactions

The biological activity of many pyrazolo[4,3-d]pyrimidine derivatives stems from their ability to interact with specific protein targets. ekb.egebi.ac.uk Molecular modeling techniques, including docking and molecular dynamics simulations, are instrumental in visualizing and understanding these interactions at an atomic level.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govnih.gov This method has been widely applied to pyrazolo[3,4-d]pyrimidine derivatives to understand their inhibitory activity against various kinases, such as CDK2 and EGFR. nih.govnih.gov

Docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.govrsc.org For example, in the case of CDK2 inhibitors, docking simulations revealed that the pyrazolo[3,4-d]pyrimidine scaffold can act as a bioisostere of adenine (B156593), forming essential hydrogen bonds with residues like Leu83 in the ATP binding site. nih.govrsc.org Similarly, for pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, docking studies have elucidated the binding modes within both wild-type and mutant forms of the receptor. nih.govnih.gov These insights are vital for the rational design of more potent and selective inhibitors.

Compound ClassTarget ProteinKey Interacting ResiduesReference
Pyrazolo[3,4-d]pyrimidinesCDK2Leu83 nih.govrsc.org
Pyrazolo[3,4-d]pyrimidinesDNA Topoisomerase- nih.govmdpi.com
Pyrazolo[3,4-d]pyrimidinesEGFRCys 694 nih.gov
Pyrido[3,4-d]pyrimidinesMps1Gly605 nih.gov
Pyrazolo[3,4-d]pyrimidinesSARS-CoV-2 Mpro- tandfonline.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability and the intricate dance of interactions over time. nih.gov MD simulations have been employed to study the stability of pyrazolo[3,4-d]pyrimidine derivatives within the active sites of their target proteins. rsc.org

For instance, MD simulations of pyrazolopyrimidine-based inhibitors of TgCDPK1 and Src kinases have been used to verify the binding modes predicted by docking and to understand the key residues that influence the interactions. rsc.org These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more complete understanding of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.org This approach is valuable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

2D-QSAR studies have been conducted on pyrazolo[3,4-d]pyrimidine derivatives to identify the structural features required for inhibiting enzymes like c-Src. aip.org By correlating various molecular descriptors with biological activity, these studies can provide useful insights into the roles of different substitution patterns on the pyrazolo[3,4-d]pyrimidine core. aip.org More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to pyrazolopyrimidine-based compounds, yielding robust models with good predictive power for their inhibitory activity against targets like TgCDPK1. rsc.org

QSAR ModelTargetStatistical ParametersReference
2D-QSAR (Heuristic and Best MLR)c-SrcGood correlation between experimental and predicted activity aip.org
3D-QSAR (CoMFA)TgCDPK1R² = 0.968, q² = 0.666, Rpred² = 0.745 rsc.org
3D-QSAR (CoMFA)SrcR² = 0.970, q² = 0.581, Rpred² = 0.635 rsc.org

2D and 3D-QSAR Model Development for Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific 2D and 3D-QSAR studies on 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine are not extensively available in public literature, the methodology has been widely applied to the isomeric pyrazolo[3,4-d]pyrimidine scaffold, which serves as a pertinent example for predicting potency.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the spatial requirements for ligand binding. For a series of pyrazolo[3,4-d]pyrimidine derivatives targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β), 3D-QSAR models have been successfully developed. nih.gov In one such study, docked conformations of the most active molecules were used as templates for aligning the entire series. nih.gov This alignment is crucial for building robust models.

The statistical significance of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For a set of pyrazolopyrimidine-based inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a CoMFA model yielded a q² of 0.666 and an r² of 0.968. rsc.org The predictive power of the model (r²_pred) was found to be 0.745, indicating a reliable model for predicting the activity of new compounds. rsc.org

The results of 3D-QSAR are often visualized as contour maps. These maps highlight regions in 3D space where certain structural features are predicted to enhance or diminish biological activity. For instance, a CoMSIA model might generate maps showing:

Steric Fields: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest regions where bulk is detrimental.

Electrostatic Fields: Blue contours show where positive charges increase potency, and red contours indicate where negative charges are preferred.

Hydrophobic Fields: Yellow contours may represent areas where hydrophobic groups enhance activity, whereas white contours point to regions favoring hydrophilic groups.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours can indicate favorable locations for hydrogen bond donors and acceptors, respectively.

By interpreting these maps, medicinal chemists can rationally design new derivatives of the pyrazolo[4,3-d]pyrimidine system with potentially improved potency. For example, a study on pyrazolopyrimidine GSK-3 inhibitors used CoMFA and CoMSIA contour maps to identify key features, leading to the design of new derivatives with better-predicted binding affinity. nih.gov

Table 1: Example of Statistical Results from 3D-QSAR Studies on Pyrazolopyrimidine Derivatives

Model Type Target q² (Cross-validated) r² (Non-cross-validated) r²_pred (Predictive) Source
CoMFA TgCDPK1 0.666 0.968 0.745 rsc.org
CoMFA Src 0.581 0.970 0.635 rsc.org
CoMFA GSK-3β 0.53 0.98 0.47 nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for searching large chemical databases (virtual screening) to find novel compounds that match the pharmacophore and are therefore likely to be active.

For the pyrazolo[4,3-d]pyrimidine scaffold, these applications are crucial for discovering new inhibitors for various protein targets. A study on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines identified a potent inhibitor of cyclin-dependent kinases (CDKs) and Aurora A kinase. nih.gov The development of such inhibitors often begins with identifying a pharmacophore based on known active compounds or the crystal structure of the target protein with a bound ligand.

In the broader context of pyrazolopyrimidines, pharmacophore models have been developed for various targets. For instance, a pharmacophore model for pyrazolo[3,4-d]pyrimidine-based EGFR tyrosine kinase inhibitors identified key features for activity. nih.gov Similarly, a study on CDK2 inhibitors utilized the pyrazolo[4,3-e] rsc.orgmdpi.comtandfonline.comtriazolo[1,5-c]pyrimidine scaffold, a related heterocyclic system, in its design. nih.govrsc.org The core idea is to create a model that captures the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, between the inhibitor and the active site of the enzyme. nih.gov

Once a statistically validated pharmacophore model is built, it is used for virtual screening. For example, a pharmacophore hypothesis (DHHRR_1) for pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors was used to screen the ZINC database. mdpi.com This process involves several steps:

Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared.

Pharmacophore Screening: The database is searched for molecules that fit the 3D arrangement of the pharmacophore features.

Docking and Scoring: The hits from the pharmacophore screen are then docked into the active site of the target protein to predict their binding orientation and affinity. This helps to refine the hit list and prioritize compounds for experimental testing.

ADME/Toxicity Prediction: Computational filters for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are often applied to select candidates with drug-like properties. nih.gov

Through this multi-step virtual screening workflow, novel pyrazolo[4,3-d]pyrimidine-based compounds with desired biological activities can be identified from vast chemical libraries, accelerating the drug discovery process.

X-ray Crystallography and Spectroscopic Data Correlation with Theoretical Models

The precise three-dimensional structure of a molecule and its electronic properties are fundamental to its chemical behavior and biological activity. X-ray crystallography and various spectroscopic techniques (like NMR and IR), when correlated with theoretical models such as Density Functional Theory (DFT), provide a detailed understanding of pyrazolo[4,3-d]pyrimidine systems.

While a specific crystal structure for this compound is not publicly documented, studies on closely related analogs and isomers demonstrate the power of this combined approach. For example, the X-ray crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a related heterocyclic core, reveals detailed information about bond lengths, angles, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net In this structure, the dihedral angle between the pyridine (B92270) and pyrazole (B372694) rings is minimal, indicating a nearly planar molecule. nih.govresearchgate.net The crystal packing is stabilized by N—H···N hydrogen bonds forming dimers and C—I···N halogen bonds linking these dimers into chains. nih.govresearchgate.net

Such experimental data is invaluable for validating and refining theoretical models. DFT calculations are frequently employed to compute geometric parameters (bond lengths, angles), vibrational frequencies (IR spectra), and chemical shifts (NMR spectra). mdpi.commdpi.com A strong correlation between the calculated and experimental data lends confidence to the theoretical model.

In a study of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory accurately reproduced the experimental bond lengths and angles obtained from X-ray diffraction, with correlation coefficients greater than 90%. mdpi.com This synergy is powerful; experimental data provides the real-world benchmark, while theoretical calculations offer insights into the electronic structure and properties that are not directly accessible through experiment. For instance, DFT can be used to calculate molecular orbitals (HOMO, LUMO), electrostatic potential surfaces, and atomic charges, which help in understanding the reactivity and interaction patterns of the molecule.

The correlation of these data sets is crucial for:

Structural Elucidation: Confirming the structure of newly synthesized compounds. mdpi.com

Understanding Intermolecular Forces: Analyzing hydrogen bonds, halogen bonds, and π-stacking interactions that govern crystal packing and can influence ligand-receptor binding. nih.govresearchgate.net

Interpreting Spectroscopic Data: Assigning peaks in NMR and IR spectra to specific atoms and vibrational modes. mdpi.com

Validating Computational Models: Ensuring the accuracy of the theoretical methods used for QSAR, docking, and other predictive studies. nih.gov

For the pyrazolo[4,3-d]pyrimidine class of compounds, this integrated approach of crystallography, spectroscopy, and theoretical modeling is essential for building a comprehensive understanding from the molecular to the biological level. nih.gov

Advanced Applications in Chemical Biology and Medicinal Chemistry Research Utilizing the Pyrazolo 4,3 D Pyrimidine Scaffold

Development of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine scaffold has proven to be an excellent starting point for the synthesis of potent inhibitors targeting a variety of kinases.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer cells. youtube.com The pyrazolo[4,3-d]pyrimidine core, being a bioisostere of the natural kinase substrate ATP, is an attractive scaffold for designing CDK inhibitors. nih.gov Substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B, demonstrating the potential of this class of compounds to arrest the cell cycle and exhibit antiproliferative activity against cancer cell lines. nih.gov

Further research has led to the development of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine derivatives as potent inhibitors of various CDKs. researchgate.net For instance, the compound LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine, was found to be a nanomolar inhibitor of CDK7 with favorable selectivity across the CDK family. biorxiv.org This inhibition of CDK7 affects both cell cycle regulation and transcription, leading to the induction of apoptosis in leukemia cell lines. biorxiv.org The structural basis for the selectivity of these compounds can be elucidated through X-ray crystallography, providing valuable insights for the design of next-generation inhibitors. researchgate.netbiorxiv.org

Table 1: Examples of Pyrazolo[4,3-d]pyrimidine-based CDK Inhibitors

CompoundTarget CDK(s)Key FeaturesReference
Substituted pyrazolo[4,3-d]pyrimidinesCDK1/cyclin BAntiproliferative activity in K-562 cells. nih.gov
LGR6768CDK7Nanomolar inhibition and high selectivity. Induces apoptosis in leukemia cells. biorxiv.org
3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidinesVarious CDKsPotent inhibitors with antiproliferative activity. researchgate.net

Adenosine (B11128) Receptor (AR) Modulation (e.g., A1, A2A Antagonism)

Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in a variety of physiological processes and are considered therapeutic targets for conditions like Parkinson's disease. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of adenosine receptor antagonists. nih.gov A series of pyrazolo[3,4-d]pyrimidines have been synthesized and shown to act as adenosine A2A receptor antagonists, with many exhibiting high selectivity against the A1 subtype. nih.gov The pyrazolo-triazolo-pyrimidine nucleus, structurally related to the non-selective adenosine receptor antagonist CGS15943, has been a particularly fruitful area of investigation, leading to potent and selective ligands for A2A, A2B, and A3 adenosine receptor subtypes. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies. While direct evidence for this compound as a BTK inhibitor is limited in the provided search results, the broader class of pyrazolo[3,4-d]pyrimidines has been investigated for this purpose. The general applicability of this scaffold for kinase inhibition suggests its potential in developing BTK inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.gov The 1H-pyrazolo[3,4-d]pyrimidine moiety is a key building block in many anticancer agents, including EGFR tyrosine kinase inhibitors (TKIs). nih.gov Researchers have designed and synthesized new 1H-pyrazolo[3,4-d]pyrimidine derivatives that show potent inhibitory activities against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M). nih.gov For example, compound 12b from one study demonstrated an IC50 value of 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M, induced apoptosis, and arrested the cell cycle. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold has been shown to confer high specificity for EGFR inhibition. nih.gov

Table 2: EGFR Inhibitory Activity of a Pyrazolo[3,4-d]pyrimidine Derivative

CompoundTargetIC50 (µM)Cellular EffectsReference
12bEGFRWT0.016Apoptosis induction, cell cycle arrest at S and G2/M phases. nih.gov
EGFRT790M0.236 nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). nih.gov Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. iscientific.orgaltmeyers.org The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a novel framework for the development of dual inhibitors of FLT3 and VEGFR2. researchgate.net Through structural optimization of a hit compound, researchers have synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives with high potency against FLT3-driven human AML cells and significant antiangiogenic effects. nih.gov One such derivative, compound 33, demonstrated potent inhibition of both FLT3 and VEGFR2 and led to complete tumor regression in a mouse model of AML. researchgate.netnih.gov

Src and Abl Kinase Pathway Modulation

Src and Abl are non-receptor tyrosine kinases that play important roles in cell signaling pathways regulating proliferation, survival, and migration. unisi.itmdpi.com Deregulation of their activity is linked to various cancers. Several pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of Src and Abl kinases. unisi.itnih.govresearchgate.net Some of these compounds have shown the ability to reduce Bcr-Abl tyrosine phosphorylation and induce apoptosis in leukemia cells. researchgate.net Novel 6-substituted pyrazolo[3,4-d]pyrimidines have been synthesized and identified as dual Src-Abl inhibitors, with some compounds showing activity against mutant forms of Abl kinase. nih.gov For instance, compounds 7a and 7b from a study exhibited high activity against both wild-type and mutant Abl kinases, as well as Src kinase and the K-562 leukemia cell line. nih.gov

Colony Stimulating Factor-1 Receptor (CSF-1R) Selective Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its potential to yield inhibitors of Colony Stimulating Factor-1 Receptor (CSF-1R), a key target in cancer therapy, particularly for aggressive brain tumors like glioblastoma multiforme (GBM). nih.govnih.gov Although the pyrazolo[3,4-d]pyrimidine scaffold had not previously been known to produce CSF-1R inhibitors, recent research has demonstrated its potential. nih.gov Through an iterative process of designing, synthesizing, and screening small compound libraries against GBM cells, structure-antiproliferative activity relationships (SAARs) were established. nih.gov This led to the generation of 76 novel compounds, with some showing low micromolar potencies against various GBM lines. nih.gov

Phenomics analysis revealed that these compounds have preferential activity against glioma cells of the mesenchymal subtype. nih.gov Further investigation through kinome screening identified CSF-1R as the primary target. nih.gov CSF-1R is a receptor tyrosine kinase implicated in the development and progression of different cancers and plays a role in the immunoregulation of the GBM microenvironment. nih.gov The discovery of pyrazolopyrimidines as selective CSF-1R inhibitors opens a new avenue for the development of targeted therapies for GBM and other cancers where CSF-1R signaling is dysregulated. nih.govnih.gov

Table 1: Activity of Pyrazolopyrimidine Derivatives against Glioblastoma Cells

Compound CategoryPotency RangeCellular TargetKey Finding
Novel Pyrazolo[3,4-d]pyrimidinesLow micromolarMesenchymal subtype glioma cellsIdentification of CSF-1R as the lead's target

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones have been identified as novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Initial modeling and subsequent structure-activity relationship (SAR) studies guided the modification of this pyrazolopyrimidine scaffold. nih.gov It was determined that the interior binding aryl ring (Ar(1)) is a tight binding region with limited space for modification. nih.gov Conversely, the model accurately predicted that a wide variety of modifications could be made to the hydrazone aryl ring. nih.gov This strategic derivatization led to the development of GSK-3 inhibitors with potencies in the low nanomolar range. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Pyrazolopyrimidine-based GSK-3 Inhibitors

Scaffold PositionModification ToleranceImpact on Activity
Interior Aryl Ring (Ar(1))LowTight binding, little room for modification
Hydrazone Aryl RingHighAllows for diverse modifications to improve potency

Interaction with Microtubule Dynamics and Tubulin Polymerization

Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been designed and evaluated as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. nih.govnih.gov The synthesis of these compounds involved the alkylation of the pyrazolo scaffold, which produced two regioisomers that were subsequently separated and characterized. nih.govnih.gov

Several of these compounds demonstrated potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range. nih.gov For instance, compounds 9, 11, 12, and 13 strongly inhibited tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 μM, respectively. nih.gov Furthermore, with the exception of one compound, all tested derivatives inhibited the binding of [3H]colchicine to tubulin, with a potency similar to that of the known tubulin inhibitor CA-4. nih.govnih.gov In the National Cancer Institute's (NCI) 60-cell line screen, compound 9 showed excellent potency with GI50 values in the low to sub-nanomolar range against a majority of the tumor cell lines, including several with multidrug-resistant phenotypes. nih.govnih.gov These findings support the continued preclinical development of the pyrazolo[4,3-d]pyrimidine scaffold as a new class of tubulin inhibitors. nih.govnih.gov

Table 3: Tubulin Polymerization Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives

CompoundTubulin Polymerization IC50 (μM)Colchicine (B1669291) Binding Inhibition
9 0.45Potent
11 0.42Potent
12 0.49Potent
13 0.42Potent

Development as Antiviral Agents (e.g., HBV Inhibition)

The pyrazolo[3,4-d]pyrimidine nucleus has been a focus for the development of antiviral agents, particularly for the treatment of Hepatitis B Virus (HBV). rsc.orgnih.gov Researchers have designed and synthesized various pyrazolo[3,4-d]pyrimidine-based analogues of neplanocin A, a carbocyclic nucleoside with known antiviral properties. nih.gov

One such analogue, compound 4g, demonstrated significant activity against HBV replication, with an EC50 for HBV DNA of 0.96 μM and for HBsAg of 0.82 μM. rsc.orgnih.gov Structure-activity relationship (SAR) analysis revealed that replacing the polar 4-NH2 group with a methyl group, which can act as a weak hydrogen-bonding donor, and the presence of a 3-iodo substituent were beneficial for the activity and toxicity profile. nih.gov These nucleoside analogues appear to have a distinct mechanism of action compared to existing therapies, particularly in their selective inhibition of HBsAg secretion. nih.gov This makes compound 4g a promising lead for the development of new anti-HBV drugs with a novel mechanism. nih.gov Other N4-beta-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and tested, showing moderate to high activity against HBV. nih.gov

Table 4: Anti-HBV Activity of Pyrazolo[3,4-d]pyrimidine Analogue 4g

ParameterValue (μM)
EC50 (HBV DNA)0.96
EC50 (HBsAg)0.82
CC50>100

Investigation of Signal Transduction Pathways and Novel Drug Targets

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile tool for investigating signal transduction pathways and discovering novel drug targets. nih.govchemimpex.com This is due to its nature as a bioisostere of adenine (B156593), allowing it to interact with the ATP-binding sites of various kinases. nih.gov The iodinated version of this scaffold, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is particularly useful as its iodine substituent provides a reactive site for creating a diverse range of derivatives. chemimpex.com

This scaffold has been instrumental in the development of inhibitors for several kinases involved in cancer, including Cyclin-Dependent Kinase 2 (CDK2) and Src kinase. nih.govnih.gov For example, a series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] rsc.orgnih.govchemimpex.comtriazolo[1,5-c]pyrimidine derivatives were synthesized and found to be potent CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govrsc.org Molecular docking studies confirmed that these compounds fit well into the CDK2 active site. nih.govrsc.org Similarly, pyrazolo-[3,4-d]-pyrimidine derivatives have been developed as Src kinase inhibitors, leading to cell cycle arrest and reduced tumor growth in medulloblastoma cells. nih.gov The broad applicability of this scaffold continues to make it a valuable platform for exploring new therapeutic targets. chemimpex.comekb.eg

Applications in Agrochemical Design and Development

The pyrazolo[3,4-d]pyrimidine structure has found applications in the field of agrochemicals. chemimpex.com Certain organothiophosphate derivatives of pyrazolopyrimidine are used as pesticides. wikipedia.org Specifically, chlorprazophos (B1628734) acts as an insecticide, while pyrazophos (B1679933) functions as both a fungicide and an insecticide. wikipedia.org

More recently, novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities. nih.gov The results of these studies indicated that some of these compounds could be further developed as fungicides, highlighting the ongoing potential of the pyrazolo[3,4-d]pyrimidin-4-one skeleton in creating new antifungal agents for crop protection. nih.gov The versatility of the pyrazolopyrimidine scaffold allows for the development of new agrochemicals aimed at pest control and enhancing crop protection. chemimpex.com

Exploration in Advanced Material Science Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is also being explored for its potential in the synthesis of advanced materials. chemimpex.com Its unique structure and reactivity make it a candidate for creating novel polymers and coatings with distinct properties that could be beneficial for various industrial applications. chemimpex.com

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which can lead to high yields and reduced reaction times compared to traditional methods. acs.org For instance, the use of Keggins heteropolyacids like phosphotungstic acid in combination with microwave irradiation has proven to be a convenient catalytic method for preparing these compounds. acs.org The ability to functionalize the pyrazolo[3,4-d]pyrimidine core at different positions allows for the tuning of its electronic and physical properties, which is a key aspect in the design of new materials. nih.gov The continued research into the synthesis and properties of pyrazolo[3,4-d]pyrimidine derivatives is likely to lead to new discoveries in material science. chemimpex.comacs.org

Future Directions and Emerging Research Avenues for 3 Iodo 1h Pyrazolo 4,3 D Pyrimidine

Advancements in Asymmetric Synthesis and Chiral Derivatization

The development of stereospecific synthetic methods is a critical step in enhancing the therapeutic potential of chiral molecules. While research on the asymmetric synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is still in its nascent stages, pioneering work on related heterocyclic systems offers a glimpse into future possibilities.

A notable advancement in the asymmetric synthesis of related nitrogen-containing heterocycles involves the use of chiral-at-metal rhodium(III) complexes. These catalysts have been successfully employed in the enantioselective synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. rsc.org This methodology, which facilitates a Friedel-Crafts-type alkylation/cyclization cascade, could potentially be adapted for the asymmetric synthesis of this compound derivatives, yielding compounds with high enantiomeric excess. Such stereochemically defined molecules are crucial for improving target specificity and reducing off-target effects.

Future research will likely focus on the design and application of novel chiral catalysts and the exploration of enzymatic resolutions to access enantiomerically pure forms of this compound. The synthesis of chiral derivatives will enable a more profound understanding of their interactions with biological targets, paving the way for the development of more potent and selective therapeutic agents.

Integration with Proteomics and Chemoproteomics for Target Deconvolution

Identifying the cellular targets of a bioactive compound is paramount to understanding its mechanism of action and potential therapeutic applications. Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets from complex biological systems. nih.govresearchgate.net The 3-iodo-substituent on the pyrazolo[4,3-d]pyrimidine core serves as a versatile chemical handle for the synthesis of chemical probes necessary for these studies. chemimpex.com

Future research will likely involve the derivatization of the 3-iodo position to incorporate "clickable" tags, such as alkynes or azides, or to immobilize the compound on a solid support. nih.gov These probes can then be used in affinity-based pulldown experiments from cell lysates or in activity-based protein profiling to identify interacting proteins. Subsequent analysis by mass spectrometry will allow for the comprehensive identification of the target proteins. nih.govethz.ch

These chemoproteomic approaches will be instrumental in deconvoluting the complex pharmacology of this compound derivatives, uncovering novel targets, and elucidating their mechanisms of action in various disease contexts. researchgate.netasbmb.org

Exploration in PROTAC and Molecular Glue Development

The field of targeted protein degradation, which includes technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in drug discovery. nih.gov These approaches offer the potential to target proteins that have been historically considered "undruggable." The this compound scaffold is a promising candidate for the development of both PROTACs and molecular glues.

PROTACs are heterobifunctional molecules that consist of a "warhead" that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.govnih.govsigmaaldrich.com The this compound moiety can serve as an effective warhead for various protein targets, particularly kinases. nih.govsigmaaldrich.com The iodine atom provides a convenient site for the attachment of a linker, which can then be connected to an E3 ligase ligand. nih.govsigmaaldrich.com The rational design of the linker and the choice of the E3 ligase ligand are critical for the efficacy of the resulting PROTAC. nih.govacs.orgresearchgate.net

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the degradation of the target. acs.org Intriguingly, a derivative of the related pyrazolo[4,3-d]pyrimidine scaffold has been reported to act as a molecular glue, highlighting the potential of this chemical class in this exciting area of research. Future work will focus on exploring the ability of this compound and its derivatives to function as molecular glues, potentially through high-throughput screening and mechanistic studies.

Machine Learning and Artificial Intelligence in Pyrazolo[4,3-d]pyrimidine Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery process, from target identification to lead optimization. mdpi.com These computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with improved therapeutic properties.

ML models can be trained on large datasets of known kinase inhibitors to predict the binding affinity and selectivity of new pyrazolo[4,3-d]pyrimidine designs. mdpi.comnih.govfrontiersin.org These models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with undesirable profiles. mdpi.comfrontiersin.org

Furthermore, generative AI models can be employed to design novel pyrazolo[4,3-d]pyrimidine scaffolds with desired properties. nih.gov By learning from the vast chemical space of known bioactive molecules, these models can propose new structures that are likely to be active against a specific target. nih.gov The use of AI in automated synthesis planning can also streamline the production of these novel compounds. mdpi.com

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve efficiency. Future research on the synthesis of this compound will undoubtedly focus on the development of more sustainable and eco-friendly methods. rsc.org

Recent advancements in green chemistry have led to the development of environmentally benign methods for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. mdpi.comresearchgate.netsemanticscholar.org These include the use of water as a solvent, microwave-assisted synthesis, and the use of solid-supported catalysts. researchgate.netsciforum.net For the iodination step, greener alternatives to traditional reagents are being explored, such as the in-situ generation of iodinating agents from iodine and an oxidizing agent like hydrogen peroxide in water. researchgate.net Another promising approach is mechanochemistry, where reactions are carried out by grinding solid reagents together in the absence of a solvent. mdpi.comsemanticscholar.org

The adoption of these green chemistry principles will not only reduce the environmental footprint of this compound synthesis but also lead to more cost-effective and safer manufacturing processes.

Q & A

Q. Advanced

  • Controlled distillation : Purify volatile 3-azidoaldehydes (e.g., 3-azidopropanal) at reduced pressure (15–20 mmHg) and low temperatures (≤48°C) to minimize decomposition .
  • Alternative purification : Use column chromatography with ethyl acetate/hexane gradients for azidoaldehydes prone to polymerization.
  • Stoichiometric adjustments : Increase NaN₃ equivalents (1.5–2.0 equiv) during azide formation to drive reaction completion .

How can researchers resolve discrepancies in biological activity data between different analogs?

Q. Advanced

  • Comparative structural analysis : Use X-ray crystallography (e.g., crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to correlate substituent positioning with activity .
  • Replicate assays : Conduct MTT assays under standardized conditions (e.g., 48-hour incubation, triplicate runs) to minimize variability .
  • SAR studies : Systematically vary substituents (e.g., iodine vs. chlorine at C3) and evaluate kinase inhibition profiles using enzymatic assays .

What in vitro assays are typically employed to evaluate the biological activity of this compound derivatives?

Q. Basic

  • MTT assay : Standard for anti-tumor activity screening (e.g., CNE2, MCF-7 cell lines) .
  • Kinase inhibition : Assess EGFR or JAK1/2 inhibition via fluorescence polarization or ADP-Glo™ kinase assays .
  • Cellular uptake studies : Use radiolabeled iodine (¹²⁵I) to track compound localization in target tissues .

What are the critical considerations when designing novel analogs for targeted kinase inhibition?

Q. Advanced

  • Electron-withdrawing groups : The 3-iodo substituent enhances electrophilicity at C4, improving binding to kinase ATP pockets .
  • Scaffold rigidity : Maintain planar pyrazolo-pyrimidine core for π-π stacking with conserved kinase residues .
  • Solubility optimization : Introduce polar groups (e.g., -NH₂ at C4) while balancing lipophilicity for blood-brain barrier penetration .

What are the recommended storage conditions for this compound to ensure stability?

Basic
Store at 2–8°C under inert gas (Ar/N₂) in amber vials to prevent iododehydrohalogenation. Avoid prolonged exposure to light or humidity, which can induce decomposition .

How does the 3-iodo substituent influence the electronic properties of the pyrazolo[4,3-d]pyrimidine scaffold?

Q. Advanced

  • Electron-withdrawing effect : Iodine increases electrophilicity at C4 and C7, facilitating nucleophilic substitution (e.g., amination or cross-coupling) .
  • Steric effects : The bulky iodine atom may hinder π-stacking in certain kinase pockets, necessitating computational docking studies to validate binding .
  • Redox activity : Iodine participates in radical-mediated reactions, enabling photodynamic therapy applications .

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